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Compound of Interest

Compound Name:
Benzyl (1-cyano-1-

methylethyl)carbamate

Cat. No.: B028547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of

Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of HIV-

integrase inhibitors such as Raltegravir. While experimental spectra are not publicly available,

this document compiles essential physicochemical data, predicted spectroscopic

characteristics for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

and detailed, generalized experimental protocols for acquiring such data. The guide is intended

to assist researchers in the identification and characterization of this compound.

Introduction
Benzyl (1-cyano-1-methylethyl)carbamate (CAS No: 100134-82-5) is a crucial building block

in medicinal chemistry, particularly in the development of antiretroviral drugs. Its molecular

structure, combining a benzyl carbamate moiety with a cyano-containing isopropyl group,

presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS

data is paramount for identity confirmation, purity assessment, and quality control in synthetic

processes.

Compound Information:
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Property Value

IUPAC Name Benzyl (1-cyano-1-methylethyl)carbamate

Synonyms
Benzyl N-(2-cyanopropan-2-yl)carbamate,

Raltegravir Intermediate 1

CAS Number 100134-82-5

Molecular Formula C₁₂H₁₄N₂O₂[1]

Molecular Weight 218.25 g/mol [1]

Melting Point 97 °C

Appearance White to off-white solid

Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra, the following data is predicted

based on the chemical structure of Benzyl (1-cyano-1-methylethyl)carbamate and typical

values for similar functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

2 x CH₃ ~1.6 Singlet 6H

NH ~5.5-6.5 Broad Singlet 1H

O-CH₂ ~5.1 Singlet 2H

Aromatic CH ~7.3-7.4 Multiplet 5H

Predictions are based on standard chemical shift values. The exact chemical shifts will depend

on the solvent and experimental conditions.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Chemical Shift (δ, ppm)

2 x CH₃ ~25

C(CH₃)₂ ~55

CN ~120

Aromatic C (x5) ~127-129

Aromatic C (ipso) ~136

O-CH₂ ~67

C=O ~155

Predictions are based on standard chemical shift values and may vary with experimental

conditions.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3300-3400 Medium

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-3000 Medium

C≡N Stretch 2220-2260 Medium-Weak

C=O Stretch (Carbamate) 1690-1710 Strong

C=C Stretch (Aromatic) 1450-1600 Medium

C-O Stretch 1220-1260 Strong
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Ion m/z Notes

[M]+• 218.11 Molecular Ion

[M+H]+ 219.11 Protonated Molecular Ion

[M+Na]+ 241.09 Sodium Adduct

C₈H₉O₂N 151.06
Fragment corresponding to

benzyl carbamate moiety

C₇H₇ 91.05
Tropylium ion (from benzyl

group)

C₄H₇N₂ 83.06
Fragment from (1-cyano-1-

methylethyl)amino moiety

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Benzyl (1-cyano-1-methylethyl)carbamate in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, and

methanol.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
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Acquire ¹³C NMR spectra with proton decoupling.

Typical parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation

delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the low natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
As Benzyl (1-cyano-1-methylethyl)carbamate is a solid, the following methods are suitable:

KBr Pellet Method:

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Press the mixture in a pellet die under high pressure to form a transparent or translucent

pellet.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Ionization: Electrospray ionization (ESI) is a suitable method for this compound, likely to

produce the protonated molecule [M+H]⁺. Electron impact (EI) ionization may also be used,
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which would generate the molecular ion [M]⁺• and characteristic fragment ions.

Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for

spectroscopic analysis.
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Molecular Structure of Benzyl (1-cyano-1-methylethyl)carbamate
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General Spectroscopic Analysis Workflow

Synthesis & Purification

Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Benzyl (1-cyano-1-
methylethyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028547#benzyl-1-cyano-1-methylethyl-carbamate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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